Home > Products > Screening Compounds P100462 > 4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide
4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide -

4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide

Catalog Number: EVT-5701889
CAS Number:
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Dopamine Receptor Interactions: The presence of a diethylamino group and a substituted phenyl ring are common features in dopamine receptor ligands []. This suggests potential for "4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide" to interact with dopamine receptors, making it a potential research tool for studying dopamine-related pathways and disorders.
  • Anticonvulsant Activity: The presence of a diethylamino group is also observed in DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide), a prodrug with anticonvulsant properties []. This structural similarity hints at the possibility of "4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide" exhibiting similar properties, making it a potential research tool for investigating seizure mechanisms and anticonvulsant drug development.

DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide)

  • Compound Description: DEGA is a diethylglycineamide analogue of LY201116. It acts as a prodrug, undergoing metabolic N-deethylations to form MEGA and GA, which are subsequently hydrolyzed to yield the anticonvulsant LY201116 [].
  • Relevance: DEGA shares structural similarities with 4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide, both containing a benzamide core structure. They differ in the substituents on the phenyl ring attached to the nitrogen atom and the presence of the diethylglycineamide group in DEGA. []

MEGA (N-(2,6-dimethylphenyl)-4-[[(methylamino)acetyl]amino]benzamide)

  • Compound Description: MEGA is a metabolite of DEGA formed through N-deethylation. It further metabolizes to GA and ultimately LY201116, contributing to the anticonvulsant effect [].
  • Relevance: MEGA exhibits structural resemblance to 4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide, both containing a benzamide moiety and a dimethylphenyl group. The distinction lies in the substituent on the amine nitrogen atom, with MEGA possessing a methylaminoacetyl group compared to the diethylamino group in the target compound. []

GA (N-(2,6-dimethylphenyl)-4-[(aminoacetyl)amino]benzamide)

  • Compound Description: GA, a metabolite of both DEGA and MEGA, undergoes hydrolysis to generate the active anticonvulsant LY201116 [].
  • Relevance: GA shares a common benzamide scaffold with 4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide and also possesses a dimethylphenyl substituent. They differ in the substituent on the benzamide nitrogen, where GA has an aminoacetyl group instead of the diethylamino group found in the target compound. []

LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide)

  • Compound Description: LY201116 is a potent anticonvulsant derived from the metabolism of DEGA, MEGA, and GA. It exhibits inhibitory activity against maximal electroshock-induced seizures (MES) in mice [].
  • Relevance: LY201116 is a structurally similar compound to 4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide. Both share the core benzamide structure and a dimethylphenyl group, although the position of the methyl groups on the phenyl ring differs. The key difference lies in the substituent at the para position of the benzamide ring, with LY201116 having an amino group, while the target compound has a diethylamino group. []

4-Chloro-N-(2,3-dimethylphenyl)benzamide

  • Compound Description: This compound, while not directly discussed for its biological activity, represents a simple benzamide derivative with structural similarities to the target compound [].
  • Relevance: This compound is particularly relevant to 4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide because they share an identical N-(2,3-dimethylphenyl)benzamide core structure. The only difference lies in the substituent at the para position of the benzamide ring, where this compound has a chloro group instead of the diethylamino group. []

N1-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide (lidocaine)

  • Compound Description: Lidocaine, a widely used local anesthetic, serves as a structural starting point for exploring antiarrhythmic activity [].
  • Relevance: While not a benzamide, lidocaine's diethylglycineamide moiety and dimethylphenyl group make it structurally relevant to 4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide, offering insights into the structure-activity relationships of similar compounds with potential antiarrhythmic properties. The presence of the diethyl amino group and dimethylphenyl substituent in both lidocaine and the target compound suggests a potential connection in their biological activities, even though their core structures differ. []

Properties

Product Name

4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide

IUPAC Name

4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c1-5-21(6-2)17-12-10-16(11-13-17)19(22)20-18-9-7-8-14(3)15(18)4/h7-13H,5-6H2,1-4H3,(H,20,22)

InChI Key

QVAVEKVOZUBGDR-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.